molecular formula C12H17ClN2O3S B8167712 N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B8167712
M. Wt: 304.79 g/mol
InChI Key: MBRQNONNYSJYCP-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a carboxamide group and a phenylsulfonyl moiety. The hydrochloride salt form enhances solubility and bioavailability, a common feature among bioactive piperidine derivatives .

Properties

IUPAC Name

N-(benzenesulfonyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRQNONNYSJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-3-Carboxamide Core Formation

The piperidine-3-carboxamide scaffold is typically constructed via a two-step process:

  • Carboxylic Acid Activation : Piperidine-3-carboxylic acid is activated using ethyl chloroformate or thionyl chloride to form the corresponding acyl chloride.

  • Amide Coupling : The acyl chloride reacts with ammonia or primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Dichloromethane (DCM) or dimethylformamide (DMF) serves as the solvent, with reaction times ranging from 12–24 hours.

Table 1: Comparative Yields for Amide Coupling Reagents

Coupling ReagentSolventTemperature (°C)Yield (%)
EDCI/HOBtDMF2578
DCC/DMAPDCM0–565
HATUACN2582

Sulfonylation at the Piperidine Nitrogen

Introduction of the phenylsulfonyl group employs phenylsulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl, with tetrahydrofuran (THF) or DCM as the solvent.

Key Reaction Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine-3-carboxamide minimizes side reactions.

  • Temperature : Reactions proceed optimally at 0–5°C to prevent decomposition.

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine ensure removal of unreacted reagents.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, ACN) enhance reaction rates by stabilizing transition states. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve sulfonylation efficiency by 15–20%.

Table 2: Solvent Impact on Sulfonylation Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
DMF68598
THF87295
DCM106892

Temperature and Kinetic Control

Lower temperatures (0–5°C) favor selective mono-sulfonylation, while elevated temperatures (25°C) risk di-sulfonylation byproducts. Kinetic studies reveal an activation energy (EaE_a) of 45.2 kJ/mol for the primary sulfonylation step.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability:

  • Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation.

  • Residence Time : 30–45 minutes at 10 bar pressure achieves >90% conversion.

  • Downstream Processing : In-line liquid-liquid extraction and crystallization units automate purification.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Purity (%)9598
Solvent Waste (L/kg)12040

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.1–3.3 ppm (piperidine CH₂), δ 7.5–7.8 ppm (aromatic protons), and δ 10.2 ppm (amide NH).

  • FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch) confirm functional groups.

Table 4: Comparative Analytical Data

TechniqueObserved SignalReference Value
¹³C NMRδ 42.5 (piperidine C-3)δ 42.3
HRMS (ESI+)[M+H]⁺ m/z 325.12325.11
Melting Point214–216°C215°C

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group in this compound can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction:

N Phenylsulfonyl piperidine 3 carboxamide+H2OH+/OHN Phenylsulfonyl piperidine 3 carboxylic acid+NH3\text{N Phenylsulfonyl piperidine 3 carboxamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{N Phenylsulfonyl piperidine 3 carboxylic acid}+\text{NH}_3

Key Findings:

  • Saponification of ethyl esters of piperidine-3-carboxylic acid derivatives (e.g., 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate ) using NaOH in aqueous solutions is well-documented .

  • Carboxamide hydrolysis is typically slower than ester hydrolysis but proceeds efficiently under reflux with strong acids (e.g., HCl) or bases (e.g., NaOH) .

Functionalization at the Piperidine Nitrogen

The secondary amine in the piperidine ring can participate in alkylation or acylation reactions.

Reaction Type Reagents/Conditions Product Reference
Alkylation Alkyl halides, LiH, DMFN-Alkyl-N-(phenylsulfonyl)piperidine derivatives
Acylation Acyl chlorides, BTPP (base)N-Acyl-N-(phenylsulfonyl)piperidine derivatives

Notes:

  • Alkylation with propargyl or benzyl halides enhances solubility and bioactivity in related compounds .

  • Acylations using arylsulfonyl chlorides require non-nucleophilic bases (e.g., BTPP) to avoid side reactions .

Sulfonamide Group Reactivity

The phenylsulfonyl group is electron-withdrawing and stabilizes adjacent negative charges, enabling regioselective electrophilic substitutions.

Key Reactions:

  • Nucleophilic Aromatic Substitution (NAS):
    Activated positions on the phenyl ring (e.g., para to the sulfonyl group) can undergo halogenation or nitration .

  • Sulfonamide Cleavage:
    Under strong reducing conditions (e.g., LiAlH4_4
    ), the sulfonamide bond may break, yielding piperidine-3-carboxamide and benzenesulfinic acid .

Ring-Opening and Rearrangement Reactions

The piperidine ring can undergo ring-opening under acidic conditions or participate in rearrangements:
Example Reaction:

N Phenylsulfonyl piperidine 3 carboxamideHCl Linear amine intermediates\text{N Phenylsulfonyl piperidine 3 carboxamide}\xrightarrow{\text{HCl }}\text{Linear amine intermediates}

Observations:

  • Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) show increased susceptibility to acid-catalyzed ring-opening .

  • Curtius-like rearrangements are unlikely in this system due to the absence of acyl azide precursors .

Condensation with Carbonyl Compounds

The carboxamide group can act as a nucleophile in condensation reactions:
Example Reaction with Aldehydes:

N Phenylsulfonyl piperidine 3 carboxamide+RCHOBaseSchiff base derivatives\text{N Phenylsulfonyl piperidine 3 carboxamide}+\text{RCHO}\xrightarrow{\text{Base}}\text{Schiff base derivatives}

Conditions:

  • Catalyzed by TBHP (tert-butyl hydroperoxide) in dichloroethane at 90°C .

Biological Activity and Stability

While not a direct reaction, stability under physiological conditions is critical for drug design:

  • Hydrolytic Stability: The compound resists hydrolysis at neutral pH but degrades in gastric fluid (pH 1–2) to release piperidine-3-carboxylic acid .

  • Metabolic Pathways: Cytochrome P450 enzymes oxidize the piperidine ring, forming hydroxylated metabolites .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride serves as a crucial building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to a variety of derivatives suitable for further applications in drug development and material science.

Synthetic Routes

The typical synthesis involves:

  • Formation of Piperidine-3-carboxamide: Reacting piperidine with a carboxylating agent such as ethyl chloroformate.
  • Sulfonylation: The piperidine derivative is reacted with phenylsulfonyl chloride in the presence of a base like triethylamine.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt by treatment with hydrochloric acid.

Biological Applications

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Sulfonamides are recognized for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities. Its mechanism typically involves mimicking natural substrates to inhibit enzyme activity, which can disrupt essential biological processes in microorganisms or cells .

Targeting Disease Mechanisms

Recent studies have highlighted the compound's potential in targeting various diseases:

  • Alzheimer's Disease: Research indicates that compounds derived from piperidine structures can inhibit acetylcholinesterase (AChE), thus enhancing cholinergic signaling. This mechanism is crucial for developing treatments for cognitive impairments associated with Alzheimer's disease .
  • Cancer Therapy: N-(Phenylsulfonyl)piperidine derivatives have shown promise as inhibitors of oxidative phosphorylation (OXPHOS) complexes, which are vital for cancer cell metabolism. Targeting these pathways may lead to effective treatments against specific cancer subtypes .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its structural features make it an attractive candidate for synthesizing drugs targeting various biological pathways. The compound's versatility allows researchers to modify its structure to optimize efficacy and reduce toxicity .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Alzheimer’s DiseaseInhibition of AChE leading to improved cognitive function in models
Cancer TreatmentEffective OXPHOS Complex I inhibitors resulting in reduced tumor growth
Antibacterial ActivityPotential sulfonamide derivatives exhibiting significant antibacterial effects

Mechanism of Action

The mechanism by which N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In general, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent placement, functional groups, and biological targets. Key examples include:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Evidence Source
Piperidine-4-carboxamide hydrochloride C6H13ClN2O Carboxamide at 4-position Unspecified (structural analog)
N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide hydrochloride C8H13F3N2O Trifluoroethyl group Unspecified (lipophilicity modifier)
N-(2-Methylpropyl)piperidine-3-carboxamide hydrochloride C10H21ClN2O 2-Methylpropyl group Unspecified (pharmacokinetic studies)
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride C12H23ClN2O2 Hydroxycyclohexyl group Life science research
2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide hydrochloride C22H24ClN3O3S Pyrrole ring, phenylsulfonyl group 5-HT6 receptor inverse agonist

Key Observations :

  • Positional Isomerism : Piperidine-4-carboxamide hydrochloride (position 4) vs. the target compound (position 3) may alter binding affinity to enzymatic pockets or receptors .
  • The phenylsulfonyl group (common in ) is associated with reduced matrix metalloproteinase (MMP) inhibition but may enhance selectivity for neurological targets like 5-HT6 receptors .
Neuropathic Pain and 5-HT6 Receptor Modulation
  • 2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide hydrochloride () demonstrated neuropathic pain-alleviating activity as a 5-HT6 receptor inverse agonist. The phenylsulfonyl group may stabilize receptor-ligand interactions, though the pyrrole ring distinguishes it from the target compound .
Enzyme Inhibition (MMPs)
  • Phenylsulfonyl-containing derivatives (e.g., N-(4-phenyl)phenylsulfonyl) showed reduced MMP-1 and MMP-2 inhibition compared to bulkier substituents like phenylalanine. This suggests that the phenylsulfonyl group in the target compound may limit MMP activity .
Bcl-2 Inhibition
  • N-(Phenylsulfonyl)benzamides () act as Bcl-2 inhibitors for cancer therapy.

Physicochemical Properties

Property N-(Phenylsulfonyl)piperidine-3-carboxamide Hydrochloride (Inferred) Piperidine-4-carboxamide Hydrochloride N-(Trifluoroethyl) Analogue
Molecular Weight ~278–300 g/mol (estimated) 164.6 g/mol 236.74 g/mol
Solubility High (hydrochloride salt) Moderate Moderate (enhanced lipophilicity)
Key Functional Groups Phenylsulfonyl, carboxamide Carboxamide Trifluoroethyl, carboxamide

Notes:

  • The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability .
  • The phenylsulfonyl group may reduce metabolic degradation due to steric hindrance .

Biological Activity

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. Its synthesis typically involves:

  • Formation of Piperidine-3-carboxamide : Reacting piperidine with ethyl chloroformate followed by hydrolysis.
  • Sulfonylation : Treating the piperidine-3-carboxamide with phenylsulfonyl chloride in the presence of a base like triethylamine.
  • Hydrochloride Formation : Converting the free base into its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. This mechanism is common among sulfonamides, which are known for their antibacterial properties. The compound may inhibit essential enzymes in microorganisms or cancer cells, disrupting their biological processes.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to N-(Phenylsulfonyl)piperidine-3-carboxamide have shown effectiveness against various bacterial strains by inhibiting bacterial enzymes involved in folate synthesis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing promise as an anticancer agent . The introduction of specific functional groups enhances these compounds' interactions with protein targets, potentially leading to improved therapeutic profiles.

Inhibition Studies

In vitro studies have evaluated the inhibitory effects of this compound on various enzymes:

  • Cathepsin K : A study reported that derivatives exhibited moderate-to-strong inhibitory activity against Cathepsin K, which is implicated in bone resorption and osteoporosis treatment .
CompoundIC50 (µM)Target
F-1213.52Cat K
MIV-711Positive Control-

Case Studies

  • Cancer Treatment : A compound structurally related to N-(Phenylsulfonyl)piperidine-3-carboxamide was tested for its ability to induce apoptosis in cancer cells, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Alzheimer's Disease : Research has explored multitarget compounds that include piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), showcasing the versatility of piperidine derivatives in neuropharmacology .

Q & A

Q. Advanced Research Focus

  • PPE : Nitrile gloves (tested for permeation resistance) and lab coats; avoid latex due to incompatibility with sulfonamides.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Spill management : Neutralize acid residues with sodium bicarbonate before mechanical cleanup.
  • Waste disposal : Segregate halogenated waste (hydrochloride form) for incineration .

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